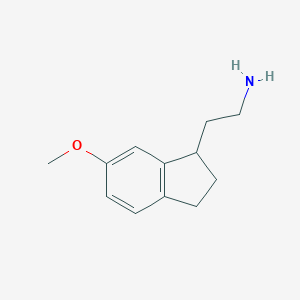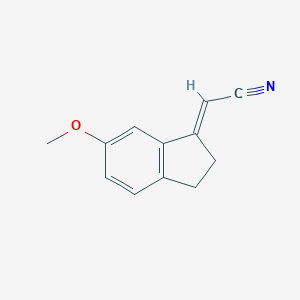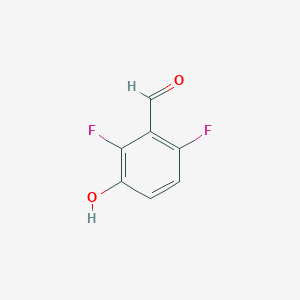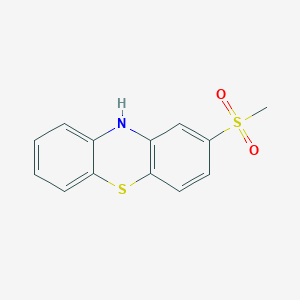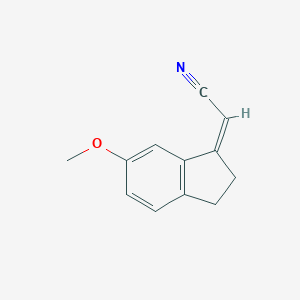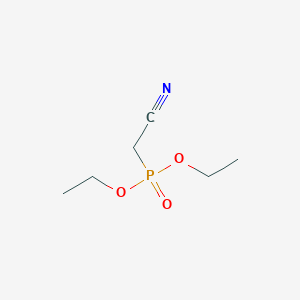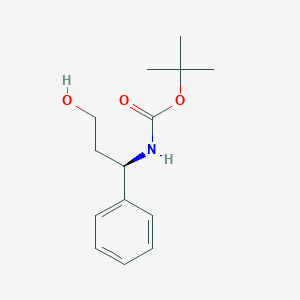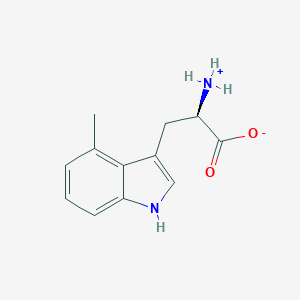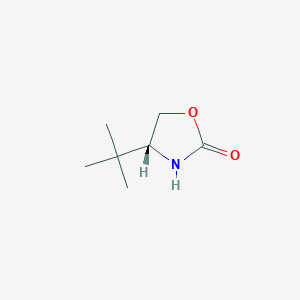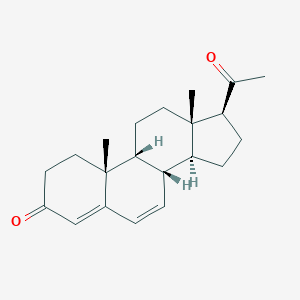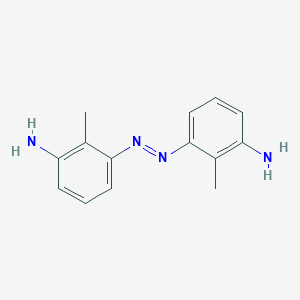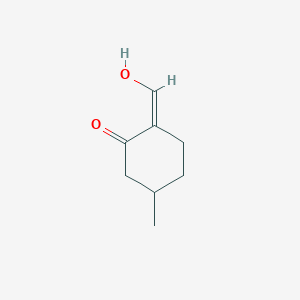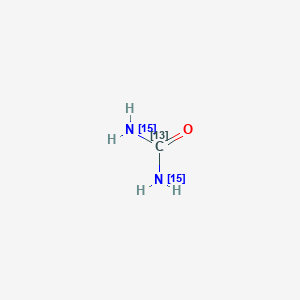![molecular formula C33H35N5O3S B131072 N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide CAS No. 151954-37-9](/img/structure/B131072.png)
N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide, also known as BSI-201, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to a class of drugs called PARP inhibitors, which work by inhibiting the activity of the enzyme poly (ADP-ribose) polymerase (PARP).
作用機序
PARP inhibitors like N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide work by inhibiting the activity of PARP, an enzyme that is involved in DNA repair. When DNA damage occurs, PARP is activated and helps to repair the damage. However, in cancer cells that have defects in DNA repair pathways, the inhibition of PARP by N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide can prevent the repair of DNA damage, leading to cell death.
生化学的および生理学的効果
N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting PARP activity, N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide has been shown to induce apoptosis (programmed cell death) in cancer cells. N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide has also been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy.
実験室実験の利点と制限
One advantage of N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide is that it has been extensively studied for its potential use in cancer treatment. This means that there is a large body of research available on the compound, which can be useful for designing experiments. However, one limitation of N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide is that it is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects.
将来の方向性
There are a number of future directions for research on N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide. One area of research is the development of new PARP inhibitors that are more effective or have fewer side effects than N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide. Another area of research is the identification of biomarkers that can be used to predict which patients are most likely to respond to treatment with PARP inhibitors like N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide in combination with other cancer treatments.
合成法
The synthesis of N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide involves a multi-step process that begins with the reaction of 2-phenylacetic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-ethyl-4-aminobenzyl alcohol to form the corresponding amide. The resulting amide is then reacted with 2-ethyl-5,7-dimethylimidazo[4,5-b]pyridine-3-carbaldehyde to form the corresponding imidazole derivative. Finally, the imidazole derivative is reacted with benzenesulfonyl chloride to form N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide.
科学的研究の応用
N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide has been extensively studied for its potential use in cancer treatment. PARP inhibitors like N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide work by inhibiting the activity of PARP, an enzyme that is involved in DNA repair. By inhibiting PARP, N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide can prevent cancer cells from repairing DNA damage, leading to cell death.
特性
CAS番号 |
151954-37-9 |
|---|---|
製品名 |
N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide |
分子式 |
C33H35N5O3S |
分子量 |
581.7 g/mol |
IUPAC名 |
N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide |
InChI |
InChI=1S/C33H35N5O3S/c1-5-29-35-30-23(3)21-24(4)34-32(30)38(29)22-25-17-19-27(20-18-25)37(6-2)31(26-13-9-7-10-14-26)33(39)36-42(40,41)28-15-11-8-12-16-28/h7-21,31H,5-6,22H2,1-4H3,(H,36,39) |
InChIキー |
NTLHXKVLMJLWSU-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(N1CC3=CC=C(C=C3)N(CC)C(C4=CC=CC=C4)C(=O)NS(=O)(=O)C5=CC=CC=C5)N=C(C=C2C)C |
正規SMILES |
CCC1=NC2=C(N1CC3=CC=C(C=C3)N(CC)C(C4=CC=CC=C4)C(=O)NS(=O)(=O)C5=CC=CC=C5)N=C(C=C2C)C |
同義語 |
3-((4-(N-(((phenylsulfonyl)carbamoyl)phenylmethyl)-N-ethylamino)phenyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine 3-PCPEPM-5,7-DEIP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



